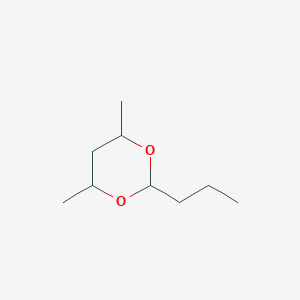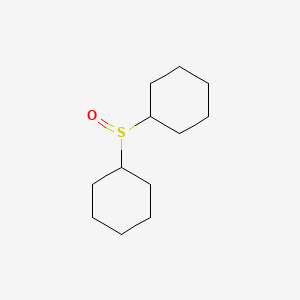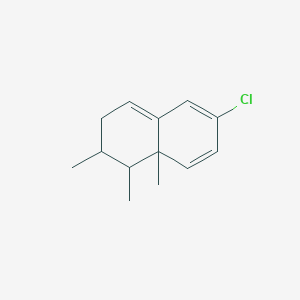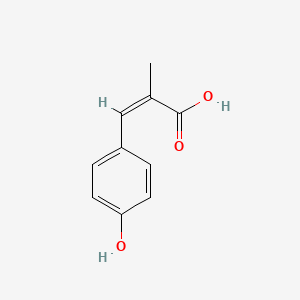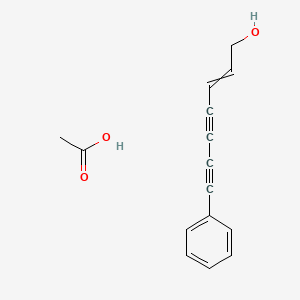
Acetic acid--7-phenylhept-2-ene-4,6-diyn-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol (1/1) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of an acetic acid moiety attached to a heptene chain with phenyl and diynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves several steps. One common synthetic route includes the reaction of (E)-2-penten-4-yn-1-ol with phenylacetylene under specific conditions to form the desired product . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves its interaction with specific molecular targets. The compound’s phenyl and diynyl groups allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
7-phenylhept-2-en-4,6-diyn-1-ol: Shares a similar structure but lacks the acetic acid moiety.
7-phenylhept-2-en-4,6-diynyl acetate: An ester derivative with different chemical properties.
(E)-2-Decene-4,6-diyn-1-ol: Similar diynyl structure but with different substituents.
Uniqueness
Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol is unique due to the presence of both acetic acid and diynyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications.
属性
CAS 编号 |
6130-77-4 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
acetic acid;7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O.C2H4O2/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13;1-2(3)4/h3-4,6-8,10-11,14H,12H2;1H3,(H,3,4) |
InChI 键 |
IJDMSUWBSWCAPD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)C#CC#CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


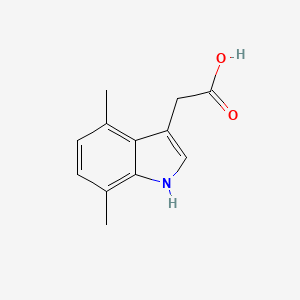
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
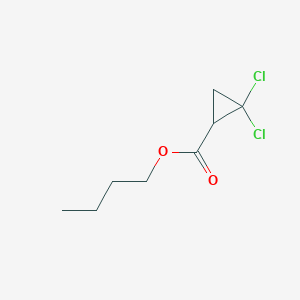

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
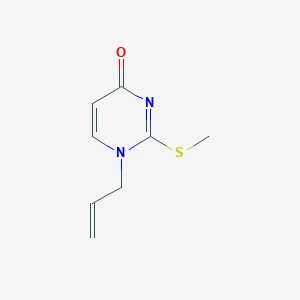
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)
